molecular formula C8H6FNS B096002 (4-Fluorophenylthio)acetonitrile CAS No. 18527-21-4

(4-Fluorophenylthio)acetonitrile

Cat. No. B096002
CAS RN: 18527-21-4
M. Wt: 167.21 g/mol
InChI Key: BJFLSPRQCMQITC-UHFFFAOYSA-N
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Description

“(4-Fluorophenylthio)acetonitrile” is a chemical compound with the molecular formula C8H6FNS . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of “(4-Fluorophenylthio)acetonitrile” involves various chemical reactions . One of the synthetic routes involves the use of Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-, and Aminoacetonitrile hydrochloride .


Molecular Structure Analysis

The molecular weight of “(4-Fluorophenylthio)acetonitrile” is 167.20300 . The exact mass is 167.02000 . The molecular structure includes elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) .


Chemical Reactions Analysis

“(4-Fluorophenylthio)acetonitrile” is involved in various chemical reactions. For instance, it can undergo electrochemical oxidative Csp 3-H/S-H cross-coupling reaction with acetonitrile to form tetrasubstituted olefins .


Physical And Chemical Properties Analysis

“(4-Fluorophenylthio)acetonitrile” has a refractive index of 1.541 . The vapor pressure is 0.0175mmHg at 25°C .

Scientific Research Applications

Electrochemical Applications

Due to its good conductivity and environmentally friendly features, (4-Fluorophenylthio)acetonitrile can be used in electrochemical reactions . It serves as a solvent and reactant to afford nitrogen-containing or nitrile-containing compounds, which are essential in various electrochemical processes.

Catalyst Development

Researchers utilize (4-Fluorophenylthio)acetonitrile in the development of catalysts for carbon-heteroatom bond formation . These catalysts are crucial for creating more efficient and selective chemical reactions, which can lead to advancements in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of “(4-Fluorophenylthio)acetonitrile” involves several steps. Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

Safety and Hazards

“(4-Fluorophenylthio)acetonitrile” is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The use of “(4-Fluorophenylthio)acetonitrile” in organic synthesis is a promising field of research. Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFLSPRQCMQITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342390
Record name (4-Fluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18527-21-4
Record name (4-Fluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18527-21-4
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